While a precise mechanism of action for N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-phenoxypropanamide is not explicitly described in the abstracts, research suggests its involvement with the endocannabinoid system. Specifically, it functions as a Monoacylglycerol lipase (MAGL) inhibitor. [] MAGL is responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG). By inhibiting MAGL, this compound can potentially increase 2-AG levels, leading to prolonged activation of cannabinoid receptors and subsequent therapeutic effects. []
Neuropathic Pain Management: Studies indicate that repeated low-dose administration of N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-phenoxypropanamide (JZL184) demonstrates antinociceptive effects in a chronic constriction injury model of sciatic nerve neuropathic pain. [] These effects appear to be mediated by cannabinoid receptor type 1 (CB1) activation. []
Gastroprotective Agent: Preclinical evidence suggests that N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-phenoxypropanamide (JZL184) exhibits protective effects in a model of nonsteroidal anti-inflammatory drug-induced gastric hemorrhages. []
Dosage Optimization: Further research is needed to determine the optimal dosage regimen for N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-phenoxypropanamide that maximizes therapeutic benefit while minimizing potential side effects. []
Long-term Effects: Investigating the long-term effects of N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-phenoxypropanamide administration, especially concerning potential CB1 receptor downregulation and desensitization, is crucial. []
CAS No.: 20304-47-6
CAS No.: 108347-97-3
CAS No.: 88492-29-9
CAS No.:
CAS No.: